molecular formula C18H22N2O4 B3891392 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B3891392
M. Wt: 330.4 g/mol
InChI Key: BZHPZCCVDRKQAD-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a furan-2-carbonyl group and a 2,5-dimethoxyphenylmethyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This step forms the intermediate 1-(2,5-dimethoxyphenylmethyl)piperazine. Subsequently, this intermediate undergoes acylation with furan-2-carbonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,5-DIMETHOXYPHENYL)-2-(FURAN-2-YL)ETHANONE
  • 1-(2,5-DIMETHOXYPHENYL)-3-(FURAN-2-YL)PROPANE
  • 1-(2,5-DIMETHOXYPHENYL)-4-(FURAN-2-YL)BUTANE

Comparison: 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to the presence of both a piperazine ring and a furan-2-carbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic regions, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-5-6-16(23-2)14(12-15)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPZCCVDRKQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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